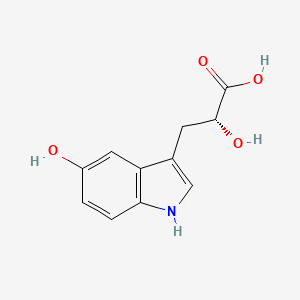
Hyrtioerectine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyrtioerectine C is a natural product found in Hyrtios erectus with data available.
Scientific Research Applications
Cytotoxic Alkaloids from Marine Sponge Research on Hyrtioerectine C primarily focuses on its cytotoxic properties. A study conducted on a Red Sea specimen of the marine sponge Hyrtios erectus identified Hyrtioerectine C as one of the new alkaloids present in the sponge. The study found that Hyrtioerectine C, along with Hyrtioerectines A and B, exhibited moderate cytotoxicity, indicating potential applications in cancer research. The structural elucidation of these compounds was based on comprehensive spectral data analysis, including various NMR techniques and high-resolution mass spectra (Youssef, 2005).
Marine Alkaloids with Bioactive Properties Further research into the bioactive compounds from the Red Sea Marine Sponge Hyrtios species led to the identification of new alkaloids, hyrtioerectines D–F. Although these compounds are different from Hyrtioerectine C, they share similar structural features, being part of the rare marine alkaloids where the indole and β-carboline fragments are linked. These studies highlight the diversity of bioactive compounds in marine sponges and their potential applications in developing new therapeutic agents. Hyrtioerectines D–F exhibited variable antimicrobial, free radical scavenging, and cancer growth inhibition activities, showcasing the therapeutic potential of compounds from the Hyrtioerectine family (Youssef et al., 2013).
properties
Product Name |
Hyrtioerectine C |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO4/c13-7-1-2-9-8(4-7)6(5-12-9)3-10(14)11(15)16/h1-2,4-5,10,12-14H,3H2,(H,15,16)/t10-/m1/s1 |
InChI Key |
UFDRBNQJYZJRJV-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)O |
synonyms |
hyrtioerectine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(hydroxymethyl)-4-methoxy-6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-2H-pyran-2-one](/img/structure/B1247101.png)


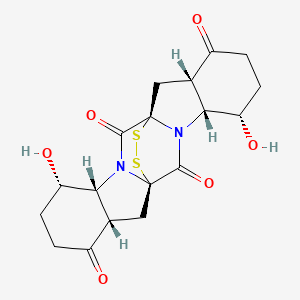


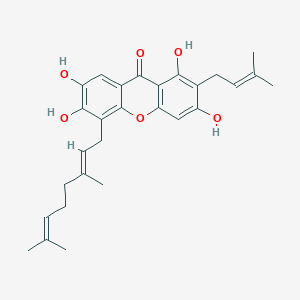
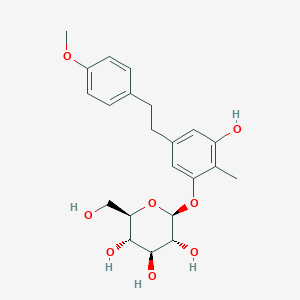


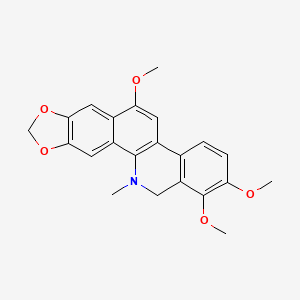
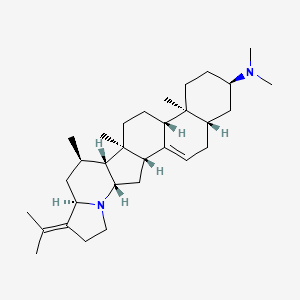
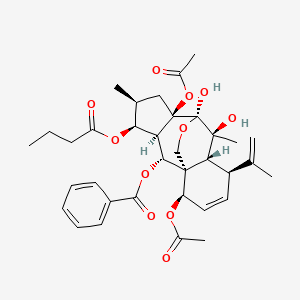
![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)